Fazamorexant has a molecular formula of C25H25FN4O2 and a molar mass of approximately 432.499 g/mol. The compound's structure features a complex arrangement that includes:
The three-dimensional structure can be represented using various chemical notation systems, including SMILES and InChI formats, which facilitate computational modeling and analysis .
The chemical reactivity of Fazamorexant can be analyzed through its interactions with biological targets. As an orexin receptor antagonist, it undergoes specific binding reactions with orexin receptors in the central nervous system. Key reactions include:
Detailed kinetic studies on these reactions are essential for understanding its pharmacodynamics and pharmacokinetics .
Fazamorexant functions by blocking the action of orexin neuropeptides at their respective receptors (OX1 and OX2). The mechanism involves:
Data from clinical trials indicate that Fazamorexant effectively reduces sleep onset latency and increases total sleep time in patients with insomnia .
Fazamorexant exhibits several notable physical and chemical properties:
These properties are critical for formulation development and determining suitable administration routes .
Fazamorexant's primary application lies in treating insomnia. As an orexin receptor antagonist, it represents a new class of therapeutic agents aimed at addressing sleep disorders. Its development reflects ongoing research into more effective treatments for insomnia that minimize side effects commonly associated with traditional sedatives. Additionally, ongoing studies may explore its potential applications in other sleep-related conditions such as narcolepsy or circadian rhythm disorders .
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6